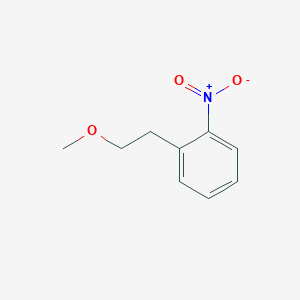

1-(2-Methoxyethyl)2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDDMTHRSOAJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Methoxyethyl)2-nitrobenzene chemical properties

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a benzene ring substituted with a nitro group and a methoxyethyl group at the ortho positions. Its chemical behavior is dictated by the interplay of these functional groups.

Physicochemical Data

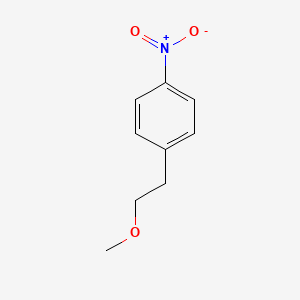

The following table summarizes the predicted and known physicochemical properties. Data for the para-isomer (1-(2-Methoxyethyl)-4-nitrobenzene, CAS No: 69628-98-4) is provided for comparison.[1][2]

| Property | 1-(2-Methoxyethyl)-2-nitrobenzene (Predicted/Inferred) | 1-(2-Methoxyethyl)-4-nitrobenzene (Known) |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃[1][2] |

| Molecular Weight | 181.19 g/mol | 181.19 g/mol [1][2] |

| CAS Number | Not available | 69628-98-4[1][2] |

| Appearance | Likely a yellow to brownish liquid or low-melting solid | - |

| Boiling Point | Predicted to be similar to the para-isomer | 273.6 ± 15.0 °C at 760 mmHg |

| Melting Point | Expected to be lower than the para-isomer due to ortho-substitution | Not available |

| Density | Predicted to be around 1.2 g/cm³ | 1.2 ± 0.1 g/cm³ |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, acetone) and sparingly soluble in water. | - |

| LogP | Predicted to be around 1.87 | 1.87 |

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic characteristics for 1-(2-Methoxyethyl)-2-nitrobenzene.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H) in the range of 7.0-8.0 ppm, showing complex splitting patterns due to ortho-substitution. - Methylene protons adjacent to the aromatic ring (2H) as a triplet around 3.0-3.2 ppm. - Methylene protons adjacent to the methoxy group (2H) as a triplet around 3.6-3.8 ppm. - Methoxy protons (3H) as a singlet around 3.3-3.4 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of 120-150 ppm. - Carbon bearing the nitro group will be significantly downfield. - Methylene carbons in the range of 30-75 ppm. - Methoxy carbon around 59 ppm. |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. - C-H stretching vibrations for the aromatic ring around 3000-3100 cm⁻¹. - C-H stretching for the aliphatic chain around 2850-2950 cm⁻¹. - C-O stretching for the ether linkage around 1050-1150 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 181. - Fragmentation pattern showing loss of the methoxyethyl group, nitro group, and other characteristic fragments. |

Experimental Protocols

While a specific, validated protocol for the synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene is not available, a plausible synthetic route can be designed based on established organic chemistry reactions.

Proposed Synthesis Workflow

The synthesis would likely proceed via the nitration of (2-methoxyethyl)benzene.

Caption: Proposed synthesis workflow for 1-(2-Methoxyethyl)-2-nitrobenzene.

Detailed Methodology (Hypothetical)

Materials:

-

(2-Methoxyethyl)benzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.

-

Nitration Reaction: To the cooled nitrating mixture, add (2-methoxyethyl)benzene dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture over crushed ice and extract the organic products with dichloromethane.

-

Neutralization: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of ortho and para isomers.

-

Purification: Separate the ortho and para isomers using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Characterize the purified 1-(2-Methoxyethyl)-2-nitrobenzene using NMR, IR, and mass spectrometry to confirm its structure and purity.

Reactivity and Signaling Pathways

The reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene is primarily influenced by the electron-withdrawing nature of the nitro group and the ortho-directing, weakly activating nature of the methoxyethyl group.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The methoxyethyl group is a weak activating group and an ortho-, para-director. The position of further electrophilic attack will be a result of the competing directing effects of these two groups.

Caption: Competing directing effects in electrophilic aromatic substitution.

Reduction of the Nitro Group

A key reaction of nitroaromatic compounds is the reduction of the nitro group to an amino group. This transformation is fundamental in the synthesis of anilines, which are versatile intermediates in the pharmaceutical and dye industries.

Caption: Reduction of the nitro group to form the corresponding aniline.

Currently, there is no specific information linking 1-(2-Methoxyethyl)-2-nitrobenzene to any established signaling pathways or biological activities. Its potential biological effects would need to be determined through dedicated in vitro and in vivo studies. The corresponding aniline derivative could be explored as a building block for novel bioactive molecules.

References

Technical Guide: An Analysis of Methoxyethyl Nitrobenzene Isomers

Disclaimer: This technical guide addresses the chemical compound family of methoxyethyl nitrobenzene. Extensive database searches, including CAS registry, PubChem, and other chemical repositories, yielded no specific entry or CAS number for 1-(2-Methoxyethyl)-2-nitrobenzene . The majority of publicly available scientific literature pertains to its isomer, 1-(2-Methoxyethyl)-4-nitrobenzene . This document will therefore focus on the available data for this and other related isomers, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties of Methoxyethyl Nitrobenzene Isomers

The structural isomers of methoxyethyl nitrobenzene exhibit distinct physical and chemical properties. The most well-documented of these is the para-substituted isomer, 1-(2-Methoxyethyl)-4-nitrobenzene.

| Property | 1-(2-Methoxyethyl)-4-nitrobenzene | 1-Methoxy-2-nitrobenzene |

| CAS Number | 69628-98-4[1][2][3][4] | 91-23-6[5][6] |

| Molecular Formula | C₉H₁₁NO₃[1][2][3] | C₇H₇NO₃[5][6][7] |

| Molecular Weight | 181.19 g/mol [1][2][3] | 153.14 g/mol [5][7] |

| IUPAC Name | 1-(2-methoxyethyl)-4-nitrobenzene[2][4] | 1-methoxy-2-nitrobenzene[6] |

| Synonyms | p-Nitrophenethyl Methyl Ether[1][3] | o-Nitroanisole, 2-Nitroanisole[5][6] |

| Boiling Point | 273.6±15.0 °C at 760 mmHg[8] | 273 °C[7] |

| Density | 1.2±0.1 g/cm³[8] | 1.25 g/mL[7] |

| Refractive Index | Not available | 1.5610[7] |

| Melting Point | Not available | 9.5 °C[7] |

Synthesis and Reactivity

The synthesis of nitroaromatic compounds such as methoxyethyl nitrobenzenes typically involves the electrophilic nitration of the corresponding substituted benzene.

Experimental Protocol: General Nitration of an Aromatic Ring

The nitration of an aromatic compound is a classic example of electrophilic aromatic substitution. The following is a general laboratory-scale procedure for the synthesis of nitrobenzene, which can be adapted for substituted benzenes.

Materials:

-

Benzene (or substituted benzene)

-

Concentrated Nitric Acid (67%)[9]

-

Concentrated Sulfuric Acid (98%)[9]

-

Ice bath

-

Separatory funnel

-

Sodium Hydroxide solution (5M)[9]

-

Anhydrous Calcium Chloride[9]

Procedure:

-

A "nitrating mixture" is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask, while cooling in an ice bath. This addition is exothermic.[9]

-

The aromatic substrate (e.g., (2-methoxyethyl)benzene) is then added dropwise to the nitrating mixture, maintaining a low temperature (typically below 55-60°C) to prevent dinitration and side reactions.[10]

-

The reaction mixture is stirred for a set period (e.g., 1 hour) after the addition is complete, sometimes with gentle heating to 60°C to ensure the reaction goes to completion.[10]

-

After cooling, the mixture is poured into ice-cold water. The organic layer, containing the nitroaromatic product, is then separated using a separatory funnel.[9]

-

The organic layer is washed sequentially with water and a dilute sodium hydroxide solution to remove residual acids.[10]

-

The product is then dried using a drying agent like anhydrous calcium chloride.[10]

-

Further purification can be achieved through distillation.[10]

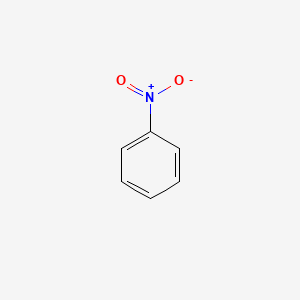

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution and directs incoming electrophiles to the meta position.[11][12] Key reactions involving the nitro group include:

-

Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst or iron in the presence of hydrochloric acid. This makes nitroaromatics important intermediates in the synthesis of anilines.[13]

-

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution, particularly when other leaving groups are present on the ring.

Logical Workflow for Synthesis and Isomer Direction

The synthesis of a specific isomer of nitro-(2-methoxyethyl)benzene depends on the directing effects of the substituent already on the benzene ring. The (2-methoxyethyl) group is an alkyl group with an ether linkage. Such groups are generally ortho, para-directing in electrophilic aromatic substitution.

Caption: Predicted outcome of the electrophilic nitration of (2-methoxyethyl)benzene.

Spectroscopic Data

While a full dataset for 1-(2-methoxyethyl)-2-nitrobenzene is unavailable, spectral information for related compounds is documented.

-

1-(2-Methoxyethyl)-4-nitrobenzene : 1D NMR (¹³C NMR), Mass Spectrometry (GC-MS), and IR spectra are available through databases like PubChem.[2]

-

1-Methoxy-2-nitrobenzene : IR and Mass spectra are available in the NIST WebBook.[6][14]

Applications in Research and Development

Nitroaromatic compounds are versatile intermediates in organic synthesis.[13] Their primary application lies in their conversion to anilines, which are precursors to a wide range of pharmaceuticals, dyes, and polymers. For instance, 1-(2-Methoxyethyl)-4-nitrobenzene is cited as an important intermediate for synthesizing more complex organic molecules.[13] The functional groups present allow for a variety of chemical transformations, making it a useful building block in medicinal chemistry and materials science.[13]

References

- 1. chemscene.com [chemscene.com]

- 2. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. :: 1-(2-METHOXYETHYL)-4-NITROBENZENE | CAS No: 69628-98-4 | SVAK Life Sciences:: [svaklifesciences.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Benzene, 1-methoxy-2-nitro- (CAS 91-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Benzene, 1-methoxy-2-nitro- [webbook.nist.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4 | Chemsrc [chemsrc.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1-(2-Methoxyethyl)-4-nitrobenzene | 69628-98-4 | Benchchem [benchchem.com]

- 14. Benzene, 1-methoxy-2-(2-nitroethenyl)- [webbook.nist.gov]

Structure Elucidation of 1-(2-Methoxyethyl)-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-Methoxyethyl)-2-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines a proposed synthetic route and predicts the corresponding analytical data based on established chemical principles and spectral data from closely related analogues. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows and structural relationships are visualized using Graphviz diagrams.

Introduction

1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a nitrobenzene core substituted with a methoxyethyl group at the ortho position. The presence of the nitro group, a strong electron-withdrawing group, and the flexible methoxyethyl sidechain suggests potential for this molecule to be a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The elucidation of its structure is paramount for confirming its identity and purity, which is a critical step in any subsequent research or development endeavor. This guide will detail the predicted analytical characteristics of 1-(2-Methoxyethyl)-2-nitrobenzene and propose a robust workflow for its synthesis and characterization.

Proposed Synthesis

A plausible synthetic route to 1-(2-Methoxyethyl)-2-nitrobenzene can be envisioned starting from the commercially available 2-nitrophenethyl alcohol. The synthesis involves a Williamson ether synthesis to introduce the methyl group.

Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene

-

Materials: 2-Nitrophenethyl alcohol, sodium hydride (NaH), methyl iodide (CH₃I), and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-nitrophenethyl alcohol (1 equivalent) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(2-Methoxyethyl)-2-nitrobenzene.

-

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for 1-(2-Methoxyethyl)-2-nitrobenzene, based on the analysis of structurally similar compounds such as 2-ethylnitrobenzene.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nitro group will deshield the aromatic protons, particularly the proton ortho to it (at the C6 position).

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| H-3 | 7.35 - 7.45 |

| H-4 | 7.50 - 7.60 |

| H-5 | 7.40 - 7.50 |

| H-6 | 7.85 - 7.95 |

| -CH₂-Ar | 3.10 - 3.20 |

| -CH₂-O- | 3.65 - 3.75 |

| -OCH₃ | 3.30 - 3.40 |

Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon bearing the nitro group (C2) and the carbon attached to the ethyl side chain (C1) will be significantly shifted.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 133 - 135 |

| C-2 | 148 - 150 |

| C-3 | 124 - 126 |

| C-4 | 128 - 130 |

| C-5 | 132 - 134 |

| C-6 | 121 - 123 |

| -CH₂-Ar | 32 - 34 |

| -CH₂-O- | 70 - 72 |

| -OCH₃ | 58 - 60 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group.

| Predicted IR Data | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-O asymmetric stretch | 1520 - 1540 |

| N-O symmetric stretch | 1340 - 1360 |

| C-H aromatic stretch | 3050 - 3150 |

| C-H aliphatic stretch | 2850 - 3000 |

| C-O ether stretch | 1080 - 1150 |

| C=C aromatic stretch | 1450 - 1600 |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₁NO₃, MW: 181.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, and cleavage of the ethyl side chain.

| Predicted Mass Spectrometry Data | |

| m/z | Predicted Identity |

| 181 | [M]⁺ |

| 150 | [M - OCH₃]⁺ |

| 135 | [M - NO₂]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ |

Structure Elucidation Workflow

The confirmation of the structure of 1-(2-Methoxyethyl)-2-nitrobenzene would follow a logical workflow, integrating data from various analytical techniques.

Conclusion

This technical guide provides a predictive but comprehensive framework for the structure elucidation of 1-(2-Methoxyethyl)-2-nitrobenzene. The proposed synthetic route is based on well-established organic chemistry principles. The predicted spectroscopic data, derived from the analysis of closely related compounds, offers a reliable benchmark for the characterization of this molecule. The outlined experimental and analytical workflows provide a clear path for researchers to synthesize and confirm the structure of this potentially valuable chemical entity. Future experimental work is required to validate these predictions and fully characterize the properties and reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene.

Unveiling the Enigmatic Profile of 1-(2-Methoxyethyl)-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyethyl)-2-nitrobenzene, an aromatic compound featuring a methoxyethyl group and a nitro group on a benzene ring, presents a unique substitution pattern that has garnered interest within the scientific community. However, a comprehensive survey of available scientific literature and chemical databases reveals a significant scarcity of specific information regarding the discovery, history, and detailed experimental protocols for this particular ortho-substituted isomer. This technical guide aims to address this information gap by providing a thorough overview of the available data, focusing primarily on its more extensively studied constitutional isomer, 1-(2-methoxyethyl)-4-nitrobenzene, as a comparative analogue. Furthermore, general synthetic strategies for related 2-alkoxy-nitroaromatic compounds will be discussed to provide a foundational understanding for researchers interested in the synthesis and exploration of this compound class.

Physicochemical Properties: A Comparative Analysis

Due to the limited data on 1-(2-methoxyethyl)-2-nitrobenzene, the following table summarizes the known physicochemical properties of its para-substituted isomer, 1-(2-methoxyethyl)-4-nitrobenzene, and the related compound, 1-methoxy-2-nitrobenzene (o-nitroanisole), to offer valuable comparative insights.

| Property | 1-(2-Methoxyethyl)-4-nitrobenzene | 1-Methoxy-2-nitrobenzene (o-Nitroanisole) |

| CAS Number | 69628-98-4[1][2] | 91-23-6[3] |

| Molecular Formula | C₉H₁₁NO₃[1][2] | C₇H₇NO₃[3] |

| Molecular Weight | 181.19 g/mol [1] | 153.14 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)-4-nitrobenzene[2] | 1-Methoxy-2-nitrobenzene[3] |

| Synonyms | p-Nitrophenethyl Methyl Ether[1] | 2-Nitroanisole, o-Nitroanisole[3] |

| Purity | ≥95% (Commercially available)[1] | Not specified in general references |

| Boiling Point | 273.6±15.0 °C at 760 mmHg | 273 °C (lit.) |

| Density | 1.2±0.1 g/cm³ | 1.254 g/mL at 25 °C (lit.) |

Synthetic Approaches

General Synthesis of 2-Alkoxy-Nitroaromatics

The synthesis of 2-alkoxy-nitroaromatics can be approached through several established organic chemistry reactions. One common method involves the nucleophilic aromatic substitution (SNAr) of an activated ortho-halonitrobenzene with an alkoxide.

Exemplary Experimental Protocol: Synthesis of a Related Compound

A patent for the synthesis of 2-methoxymethyl-1,4-benzenediamine describes the preparation of an intermediate, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, which shares structural similarities with the target compound.[4] The following is a detailed methodology extracted from this patent.

Materials:

-

4-nitro-2-methoxymethyl-chlorobenzene

-

Tetraethylammonium bromide

-

Benzylamine

-

Toluene

-

Hydrochloric acid

Procedure:

-

A mixture of 50.0 g of 4-nitro-2-methoxymethyl-chlorobenzene and 52.12 g of tetraethylammonium bromide is stirred in 79.72 g of benzylamine.[4]

-

The reaction mixture is heated to approximately 125°C and stirred for 5 hours. During this time, the red suspension is observed to change into a red solution.[4]

-

After the reaction is complete, the solution is allowed to cool slightly.

-

200 ml of toluene is added, followed by a solution of 35 ml of hydrochloric acid.

-

The organic layer is separated from the aqueous layer.

-

The organic layer is cooled to about 40°C to induce crystallization of the product, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene.

-

The crystallized product is isolated by filtration.

Commercial Availability and Applications

A search for suppliers of 1-(2-methoxyethyl)-2-nitrobenzene did not yield any commercial sources for this specific isomer. However, a related compound, 1-(2,2-Dimethoxyethyl)-2-nitrobenzene, is available from specialized chemical suppliers.[5] The para-isomer, 1-(2-methoxyethyl)-4-nitrobenzene, is commercially available from several suppliers.[1][2][6]

The applications of 1-(2-methoxyethyl)-2-nitrobenzene are not documented due to the lack of research on this specific compound. Generally, nitroaromatic compounds serve as important intermediates in the synthesis of a wide range of industrial chemicals, including dyes, pharmaceuticals, and agrochemicals.[7][8]

Conclusion

This technical guide provides a comprehensive overview of the currently available information on 1-(2-methoxyethyl)-2-nitrobenzene. The significant lack of specific data on its discovery, history, and synthesis highlights a potential area for future research. By presenting a comparative analysis with its well-documented isomer, 1-(2-methoxyethyl)-4-nitrobenzene, and outlining general synthetic strategies for related compounds, this guide offers a valuable resource for researchers and professionals in the field of drug development and organic synthesis who are interested in exploring the properties and potential applications of this and other novel nitroaromatic compounds. Further investigation into the synthesis and characterization of 1-(2-methoxyethyl)-2-nitrobenzene is warranted to fully elucidate its chemical profile and potential utility.

References

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Benzene, 1-methoxy-2-nitro- [webbook.nist.gov]

- 4. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 5. 1-(2,2-Dimethoxyethyl)-2-nitrobenzene suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 6. :: 1-(2-METHOXYETHYL)-4-NITROBENZENE | CAS No: 69628-98-4 | SVAK Life Sciences:: [svaklifesciences.com]

- 7. scielo.br [scielo.br]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(2-Methoxyethyl)2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene is limited in publicly accessible literature. This guide provides extrapolated data based on structurally similar compounds, namely the para isomer, 1-(2-methoxyethyl)-4-nitrobenzene, and the related compound, ortho-nitroanisole. The information herein is intended for research and development purposes and should be used with an understanding of its theoretical nature.

Introduction

1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a benzene ring substituted with a nitro group and a methoxyethyl group at the ortho positions. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential applications. As with many nitroaromatic compounds, it holds potential as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the nitro group, a strong electron-withdrawing group, and the methoxyethyl group, a weakly activating ortho, para-directing group, creates a unique chemical environment for further functionalization of the aromatic ring.

Physical and Chemical Properties

Due to the scarcity of direct experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene, the following properties are estimated based on its isomers and related compounds.

Estimated Physical Properties

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₉H₁₁NO₃ | - |

| Molecular Weight | 181.19 g/mol | Calculated from the molecular formula.[1][2] |

| Appearance | Pale yellow liquid or low-melting solid | Based on the appearance of ortho-nitroanisole and other substituted nitrobenzenes.[3] |

| Boiling Point | ~270-280 °C at 760 mmHg | Extrapolated from ortho-nitroanisole (277 °C) and considering the larger methoxyethyl group.[3] |

| Melting Point | < 25 °C | Likely lower than the para isomer (if solid) due to the asymmetry of the ortho substitution. |

| Density | ~1.2 g/cm³ | Similar to other nitroaromatic compounds. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, ether, and acetone. | General solubility characteristics of nitroaromatic compounds. |

Chemical Reactivity

The chemical reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene is primarily dictated by the interplay of the electron-withdrawing nitro group and the electron-donating character of the methoxyethyl group's ether oxygen.

-

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[4][5] The methoxyethyl group, due to the oxygen's lone pairs, is an ortho, para-director and an activating group. The directing effects of these two groups are in opposition. The strong deactivating nature of the nitro group will significantly reduce the overall reactivity of the ring towards electrophiles. However, substitution, if it occurs, is most likely to be directed to the positions meta to the nitro group and ortho/para to the methoxyethyl group.[6]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a common strategy in the synthesis of anilines, which are valuable precursors in drug development.

-

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Potential Applications in Drug Development

While specific biological activities of 1-(2-Methoxyethyl)-2-nitrobenzene have not been reported, its structural motifs suggest its utility as a synthetic intermediate. Nitroaromatic compounds are frequently used as precursors for the synthesis of a wide range of pharmaceuticals. The reduction of the nitro group to an amine is a key transformation that opens up a plethora of synthetic possibilities for creating novel drug candidates.

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the synthesis and characterization of 1-(2-Methoxyethyl)-2-nitrobenzene.

Proposed Synthesis: Nitration of (2-Methoxyethyl)benzene

A plausible route to 1-(2-Methoxyethyl)-2-nitrobenzene is the direct nitration of (2-methoxyethyl)benzene. The methoxyethyl group is an ortho, para-director, so a mixture of ortho and para isomers is expected.

Materials:

-

(2-Methoxyethyl)benzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 v/v ratio) in an ice bath to 0-5 °C.

-

Slowly add (2-methoxyethyl)benzene to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization

The synthesized 1-(2-Methoxyethyl)-2-nitrobenzene can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the substitution pattern on the aromatic ring and the presence of the methoxyethyl group.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the C-O-C stretch of the ether would be expected.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualizations

Proposed Synthetic Workflow

References

- 1. 1-Methoxy-4-(2-nitroethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Navigating the Safety Profile of 1-(2-Methoxyethyl)-2-nitrobenzene: A Technical Guide for Researchers

A detailed examination of the safety data for 1-(2-Methoxyethyl)-2-nitrobenzene is crucial for ensuring laboratory safety and mitigating potential risks during research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview based on data from structurally similar molecules, including its para-isomer, 1-(2-Methoxyethyl)-4-nitrobenzene, and related nitroaromatic compounds. Researchers, scientists, and drug development professionals should exercise caution and use this information as a preliminary safety reference.

Physicochemical and Toxicological Data

Quantitative data for structurally related compounds are summarized below to provide an estimate of the potential properties of 1-(2-Methoxyethyl)-2-nitrobenzene. The primary analogues referenced are 1-(2-Methoxyethyl)-4-nitrobenzene, 1-Methoxy-2-nitrobenzene, and the parent compound, Nitrobenzene.

| Property | 1-(2-Methoxyethyl)-4-nitrobenzene | 1-Methoxy-2-nitrobenzene | Nitrobenzene |

| Molecular Formula | C₉H₁₁NO₃[1] | C₇H₇NO₃[2] | C₆H₅NO₂[3] |

| Molecular Weight | 181.19 g/mol [1] | 153.14 g/mol [2] | 123.11 g/mol [4] |

| CAS Number | 69628-98-4[1] | 91-23-6[2] | 98-95-3[3] |

| Boiling Point | 273.6±15.0 °C at 760 mmHg[5] | 273 °C[2] | 210.8 °C[4] |

| Melting Point | N/A | 9.5 °C[2] | 5.7 °C[4] |

| Density | 1.2±0.1 g/cm³[5] | 1.25 g/mL[2] | 1.2 g/cm³[4] |

| Flash Point | N/A | N/A | 87.78 °C (Closed Cup)[4] |

| Acute Oral Toxicity (LD50) | N/A | N/A | 780 mg/kg (Rat), 590 mg/kg (Mouse)[4] |

Hazard Identification and Precautionary Measures

Based on the hazard profiles of related nitroaromatic compounds, 1-(2-Methoxyethyl)-2-nitrobenzene should be handled as a potentially hazardous substance.

Primary Hazards:

-

Toxicity: Nitrobenzene and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[3][6][7] They can cause damage to organs through prolonged or repeated exposure, with the blood being a primary target.[3][7]

-

Carcinogenicity and Reproductive Toxicity: Nitrobenzene is suspected of causing cancer and may damage fertility or the unborn child.[3][6][7]

-

Skin and Eye Irritation: Related compounds can cause skin and serious eye irritation.[8]

-

Aquatic Toxicity: Many nitroaromatic compounds are harmful to aquatic life with long-lasting effects.[3][6]

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mists, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid release to the environment.

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are derived from safety data for analogous compounds and represent best practices for handling potentially hazardous aromatic nitro compounds.

Personal Protective Equipment (PPE) and Engineering Controls

A general workflow for ensuring laboratory safety when handling aromatic nitro compounds is outlined below.

First Aid Measures

The following first aid procedures are recommended based on the hazards of related compounds.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate personal protective equipment (PPE), including respiratory protection.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

-

Do not allow the material to enter drains or waterways.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, dry chemical, foam, or carbon dioxide.[9]

-

Specific hazards: Combustible liquid.[9] In a fire, poisonous gases such as nitrogen oxides and carbon monoxide may be produced.[3] Containers may explode when heated.[3]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[9]

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions of use, storage, and transport.[9]

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[3]

Toxicological Information and Potential Signaling Pathways

Detailed toxicological studies and signaling pathway information for 1-(2-Methoxyethyl)-2-nitrobenzene are not available. However, the toxicity of nitrobenzene is well-documented and is primarily associated with methemoglobinemia, where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. This can lead to cyanosis and damage to various organs.

The metabolic activation of nitroaromatic compounds can lead to the formation of reactive intermediates that can cause cellular damage. The general pathway involves the reduction of the nitro group to nitroso, hydroxylamino, and amino metabolites.

Disclaimer: This document is intended as a technical guide for trained professionals and is based on data from structurally related compounds. It is not a substitute for a substance-specific Safety Data Sheet. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional safety policies and regulations.

References

- 1. chemscene.com [chemscene.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. fishersci.com [fishersci.com]

- 4. hmdb.ca [hmdb.ca]

- 5. 1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4 | Chemsrc [chemsrc.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. directpcw.com [directpcw.com]

- 9. synerzine.com [synerzine.com]

A Technical Guide to the Solubility of 1-(2-Methoxyethyl)-2-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methoxyethyl)-2-nitrobenzene in various organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this document establishes a predictive solubility profile based on its structural attributes and the known solubility of analogous compounds. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Introduction: Understanding the Solubility of 1-(2-Methoxyethyl)-2-nitrobenzene

1-(2-Methoxyethyl)-2-nitrobenzene is an aromatic compound featuring a nitro group and a methoxyethyl substituent on a benzene ring. These functional groups dictate its polarity and, consequently, its solubility in different organic solvents. The principle of "like dissolves like" is fundamental to predicting its solubility behavior.[1][2] The nitro group imparts significant polarity to the molecule, while the benzene ring and the methoxyethyl group contribute to its nonpolar character. Therefore, the solubility of 1-(2-Methoxyethyl)-2-nitrobenzene will be highest in solvents with intermediate polarity and in aprotic polar solvents that can engage in dipole-dipole interactions.

Predicted Solubility Profile

High Solubility is Expected in:

-

Polar Aprotic Solvents: Such as acetone, tetrahydrofuran (THF), and ethyl acetate. These solvents can interact with the polar nitro group without the steric hindrance of hydrogen bonding. Nitrobenzene, a related compound, is soluble in acetone and ether.[3][4][5]

-

Chlorinated Solvents: Like dichloromethane and chloroform.

-

Aromatic Hydrocarbons: Such as toluene and benzene, due to the presence of the benzene ring in the solute. Nitrobenzene is soluble in benzene and toluene.[3][4][6]

Moderate to Low Solubility is Expected in:

-

Polar Protic Solvents: Such as ethanol and methanol. While these solvents are polar, the potential for hydrogen bonding with the methoxy group might be sterically hindered by the adjacent nitro group. Nitrobenzene is soluble in ethanol.[3][6]

-

Nonpolar Solvents: Such as hexane and cyclohexane. The overall polarity of the molecule will likely limit its solubility in highly nonpolar solvents.

Insolubility is Expected in:

-

Water: The presence of the large nonpolar benzene ring and the ether linkage will likely make the compound insoluble in water, a highly polar protic solvent.[3][4][5][6][7][8]

Quantitative Solubility Data of a Structurally Related Compound: Nitrobenzene

To provide a quantitative reference, the following table summarizes the solubility of nitrobenzene in various organic solvents. It is important to note that these values are for a related compound and should be used as an estimation for 1-(2-Methoxyethyl)-2-nitrobenzene.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Ethanol | 20 | Very Soluble | [6] |

| Diethyl Ether | 20 | Very Soluble | [6] |

| Benzene | 20 | Very Soluble | [3][6] |

| Acetone | 20 | Soluble | [5] |

| Carbon Tetrachloride | 20 | Slightly Soluble | [6] |

| Water | 20 | 0.19 | [6][7] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the solubility of a solid compound in a given solvent.[1]

Materials:

-

1-(2-Methoxyethyl)-2-nitrobenzene (solid)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 1-(2-Methoxyethyl)-2-nitrobenzene to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a pipette. Be cautious not to disturb the solid at the bottom of the vial.

-

Dilution: Dilute the extracted aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of 1-(2-Methoxyethyl)-2-nitrobenzene in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Figure 1. Experimental workflow for solubility determination.

Logical Relationships in Solubility Prediction

The following diagram outlines the logical considerations for predicting the solubility of 1-(2-Methoxyethyl)-2-nitrobenzene.

Figure 2. Factors influencing solubility prediction.

Conclusion

While direct quantitative solubility data for 1-(2-Methoxyethyl)-2-nitrobenzene remains elusive in the current body of scientific literature, a strong predictive understanding of its behavior in various organic solvents can be established through the analysis of its molecular structure and comparison with analogous compounds. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a robust methodology. This document serves as a valuable resource for researchers and professionals in drug development, enabling informed decisions on solvent selection and experimental design.

References

An In-depth Technical Guide to 1-(2-Methoxyethyl)-4-nitrobenzene

This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-4-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. The document details the compound's chemical properties, provides a representative synthetic protocol, outlines analytical methodologies, and discusses its metabolic fate, supported by structured data and visual diagrams.

Core Compound Data

The fundamental physicochemical properties of 1-(2-Methoxyethyl)-4-nitrobenzene are summarized below, providing a quantitative snapshot of the molecule.

| Property | Value |

| Chemical Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)-4-nitrobenzene |

| CAS Number | 69628-98-4 |

Experimental Protocols

Representative Synthesis: Electrophilic Aromatic Nitration

The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, typically achieved through electrophilic aromatic substitution using a nitrating mixture. While a specific protocol for 1-(2-Methoxyethyl)-4-nitrobenzene is not publicly detailed, the following procedure, adapted from the well-established nitration of substituted benzenes, serves as a robust representative methodology.[1][2][3][4]

Objective: To synthesize a nitrated aromatic compound via electrophilic aromatic substitution.

Materials:

-

Starting Aromatic Compound (e.g., (2-methoxyethyl)benzene)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Methanol (for recrystallization)

-

Magnetic Stirrer and Stir Bar

-

Erlenmeyer Flasks

-

Beakers

-

Pipettes

-

Ice Bath

-

Vacuum Filtration Apparatus

Procedure:

-

In a 100 mL Erlenmeyer flask, add 6 mL of concentrated sulfuric acid and cool the flask in an ice bath for approximately 10 minutes.[4]

-

To the cold sulfuric acid, slowly add the starting aromatic compound (e.g., 3.05 g of a structurally similar compound like methyl benzoate as a reference) while stirring.[4] Maintain the temperature at or below 10°C.

-

In a separate, cooled test tube, prepare the nitrating mixture by carefully adding 2 mL of concentrated sulfuric acid to 2 mL of concentrated nitric acid.[4]

-

Using a Pasteur pipette, add the nitrating mixture dropwise to the solution of the aromatic compound in sulfuric acid over a period of 10-15 minutes. It is critical to maintain the low temperature and ensure continuous stirring to control the exothermic reaction.[1][3]

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15 minutes.

-

Remove the flask from the ice bath and let it stand at room temperature for 15 minutes to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over a beaker containing approximately 25-30 g of crushed ice. The product will precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield the final nitrated compound.[1]

Analytical Methodologies

The characterization and quantification of 1-(2-Methoxyethyl)-4-nitrobenzene and similar nitroaromatic compounds are routinely performed using standard analytical techniques. The choice of method depends on the sample matrix and the required sensitivity.

| Analytical Technique | Detector(s) | Application |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD) | Separation and quantification of volatile and semi-volatile nitroaromatic compounds in complex mixtures.[5] |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Analysis of less volatile nitroaromatic compounds in environmental and biological samples.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR, ¹³C NMR | Structural elucidation and confirmation of the synthesized compound. |

| Infrared (IR) Spectroscopy | - | Identification of functional groups, particularly the characteristic nitro group stretches. |

Visualized Workflows and Pathways

To better illustrate the processes involved in the synthesis and potential biological transformation of 1-(2-Methoxyethyl)-4-nitrobenzene, the following diagrams are provided in DOT language.

Biological Significance and Metabolism

Nitroaromatic compounds are of significant interest in toxicology and drug development due to their metabolic activation pathways. The nitro group is susceptible to reduction by various nitroreductase enzymes, which are present in both mammalian tissues and gut microbiota.[6][7]

This reductive metabolism typically proceeds through highly reactive nitroso and hydroxylamine intermediates to form the corresponding amine metabolite.[7][8] These intermediates are often implicated in the toxic effects of nitroaromatic compounds, as they can covalently bind to cellular macromolecules. The final amine metabolite can then undergo Phase II conjugation reactions (e.g., glucuronidation) to facilitate its excretion from the body. Understanding this metabolic pathway is crucial for assessing the safety and efficacy of any drug candidate containing a nitroaromatic moiety.

References

- 1. unwisdom.org [unwisdom.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. scribd.com [scribd.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-Methoxy-4-(2-nitroethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 1-(2-Methoxyethyl)-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-(2-methoxyethyl)-4-nitrobenzene, a versatile intermediate in organic synthesis. Due to the prevalence of information for the para isomer and the scarcity of data for the ortho isomer, this document focuses on 1-(2-methoxyethyl)-4-nitrobenzene, the IUPAC name for the compound with the nitro group at the 4-position. This guide details its chemical and physical properties, provides a general synthesis methodology, and discusses its known applications and safety information. All quantitative data has been summarized in structured tables for ease of reference. Additionally, a logical diagram illustrating the general mechanism for its synthesis is provided.

Introduction

1-(2-Methoxyethyl)-4-nitrobenzene is a nitroaromatic compound that serves as a valuable building block in the synthesis of more complex molecules. Its chemical structure, featuring a nitro group and a methoxyethyl substituent on a benzene ring, allows for a variety of chemical transformations. This makes it a key intermediate in the production of pharmaceuticals and agrochemicals. Notably, it is utilized in the preparation of oxodihydropyridopyrimidines, which have been investigated as c-fms kinase inhibitors for potential therapeutic applications[1]. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-methoxyethyl)-4-nitrobenzene is presented in the tables below. These properties have been compiled from various chemical databases and are essential for its handling, characterization, and use in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(2-methoxyethyl)-4-nitrobenzene | [2] |

| CAS Number | 69628-98-4 | [2] |

| Molecular Formula | C₉H₁₁NO₃ | [2][3] |

| Molecular Weight | 181.19 g/mol | [2] |

| Melting Point | 61-63 °C | [1][4] |

| Boiling Point | 273.6 ± 15.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Appearance | Orange Solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Table 2: Computational and Spectroscopic Data

| Property | Value/Type | Reference |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [3] |

| LogP | 1.7837 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 4 | [3] |

| ¹³C NMR Spectra | Available | [2] |

| Mass Spectrometry (GC-MS) | Available | [2] |

| Infrared (IR) Spectra | Available | [2] |

Synthesis and Experimental Protocols

The primary method for the synthesis of 1-(2-methoxyethyl)-4-nitrobenzene is through the electrophilic aromatic substitution of (2-methoxyethyl)benzene. This involves the nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

General Experimental Protocol: Nitration of (2-methoxyethyl)benzene

Disclaimer: The following is a general procedure based on the nitration of benzene and related compounds. A detailed, specific protocol for the synthesis of 1-(2-methoxyethyl)-4-nitrobenzene was not available in the searched literature. Researchers should adapt and optimize this procedure with appropriate safety precautions.

Materials:

-

(2-methoxyethyl)benzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Apparatus for filtration and recrystallization

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring. The temperature should be maintained below 10 °C.

-

Nitration Reaction: To the chilled nitrating mixture, add (2-methoxyethyl)benzene dropwise while maintaining the low temperature and ensuring vigorous stirring. The (2-methoxyethyl) group is an ortho, para-director; however, the para isomer is generally favored due to reduced steric hindrance. The reaction temperature should be carefully controlled, typically not exceeding 50-60°C, to minimize the formation of dinitro products[6][7].

-

Work-up: After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified time to ensure complete reaction. The mixture is then poured onto crushed ice, which will cause the crude nitrobenzene product to precipitate or separate as an oily layer.

-

Isolation and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is then washed with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Characterization: The resulting crude product can be further purified by recrystallization or column chromatography. The identity and purity of the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

Logical Relationship: Electrophilic Aromatic Substitution (Nitration)

The following diagram illustrates the general mechanism for the electrophilic nitration of an aromatic compound, which is the underlying principle for the synthesis of 1-(2-methoxyethyl)-4-nitrobenzene.

Caption: General mechanism for the electrophilic nitration of (2-methoxyethyl)benzene.

Biological Activity and Drug Development Applications

Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities or signaling pathway involvement of 1-(2-methoxyethyl)-4-nitrobenzene itself. Its primary role in the context of drug development is as a chemical intermediate.

As previously mentioned, it is a precursor in the synthesis of oxodihydropyridopyrimidines, which have been explored as inhibitors of c-fms kinase[1]. The c-fms kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. Its inhibition is a therapeutic strategy for various inflammatory diseases and certain types of cancer.

The nitroaromatic class of compounds, in general, is known to have a range of biological effects, and some are used in pharmaceuticals. However, many nitrobenzenes are also associated with toxicity, including the potential to cause methemoglobinemia[8]. Therefore, any therapeutic application would require careful toxicological evaluation.

Safety and Handling

1-(2-Methoxyethyl)-4-nitrobenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Information

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | [9] |

| H315 | Causes skin irritation | [9] |

| H319 | Causes serious eye irritation | [9] |

| H335 | May cause respiratory irritation | [9] |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

1-(2-methoxyethyl)-4-nitrobenzene is a valuable chemical intermediate with established applications in the synthesis of biologically relevant molecules. This guide has provided a summary of its key properties, a general synthetic approach, and available safety information. While direct biological activity data for this compound is scarce, its role as a precursor highlights its importance in the broader field of medicinal chemistry and drug discovery. Further research into its own potential biological effects could be a subject of future investigations. It is imperative for researchers to consult the appropriate safety data sheets and take necessary precautions when handling this compound.

References

- 1. 1-(2-methoxyethyl)-4-nitrobenzene | 69628-98-4 [chemicalbook.com]

- 2. 1-(2-Methoxyethyl)-4-nitrobenzene | C9H11NO3 | CID 3017948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1-(2-methoxyethyl)-4-nitrobenzene CAS#: 69628-98-4 [m.chemicalbook.com]

- 5. 1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4 | Chemsrc [chemsrc.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. fluorochem.co.uk [fluorochem.co.uk]

potential research areas for 1-(2-Methoxyethyl)2-nitrobenzene

An In-depth Technical Guide to the Potential Research Areas for 1-(2-Methoxyethyl)-2-nitrobenzene

Introduction

1-(2-Methoxyethyl)-2-nitrobenzene is an aromatic compound with significant, yet largely unexplored, potential across various scientific disciplines. Its structure, featuring a nitro group ortho to a methoxyethyl substituent on a benzene ring, presents a unique combination of functionalities. The electron-withdrawing nature of the nitro group, coupled with the flexible and polar methoxyethyl chain, suggests a rich chemical reactivity and the potential for diverse applications, from medicinal chemistry to materials science. This document outlines key research areas, providing a foundational guide for scientists and researchers interested in exploring the properties and applications of this promising molecule.

While specific research on 1-(2-Methoxyethyl)-2-nitrobenzene is limited, its structural motifs are present in a variety of biologically active compounds and functional materials. For instance, the nitroaromatic scaffold is a well-known pharmacophore in antimicrobial and anticancer agents, often acting as a bioreductive prodrug. The methoxyethyl group is frequently incorporated into drug candidates to enhance solubility and improve pharmacokinetic profiles. This guide will, therefore, extrapolate from related structures to propose concrete research directions.

Core Research Areas

Synthetic Chemistry and Process Optimization

The development of a robust and scalable synthesis for 1-(2-Methoxyethyl)-2-nitrobenzene is the foundational step for all future research. A plausible and efficient synthetic route is the Williamson ether synthesis, a well-established and reliable method for forming ethers.

Proposed Synthetic Pathway:

A potential synthesis involves the reaction of 2-nitrophenol with 2-methoxyethyl bromide in the presence of a suitable base.

-

Reaction: 2-Nitrophenol + 2-Methoxyethyl bromide → 1-(2-Methoxyethyl)-2-nitrobenzene

-

Reagents: Potassium carbonate (K₂CO₃) as the base, and a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).

-

Advantages: This method is generally high-yielding and uses readily available starting materials.

Workflow for Synthesis and Characterization:

Caption: Proposed workflow for the synthesis, purification, and characterization of 1-(2-Methoxyethyl)-2-nitrobenzene.

Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene

-

Materials: 2-Nitrophenol, 2-methoxyethyl bromide, potassium carbonate (anhydrous), acetonitrile (anhydrous), ethyl acetate, hexane, deionized water, brine.

-

Procedure: a. To a solution of 2-nitrophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add 2-methoxyethyl bromide (1.2 eq) dropwise to the reaction mixture. d. Heat the reaction to 80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Cool the reaction to room temperature and filter off the solid potassium carbonate. f. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: a. Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. c. Purify the resulting residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Characterization: a. NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. b. Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula (C₉H₁₁NO₃). c. IR Spectroscopy: Use IR spectroscopy to identify key functional groups, such as the nitro group (NO₂) and the ether linkage (C-O-C).

Data Presentation: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (approx. 7.0-8.0 ppm), Methoxy group singlet (approx. 3.4 ppm), Methylene protons adjacent to oxygen (triplets, approx. 3.8-4.2 ppm), Methylene protons adjacent to the aromatic ring (triplets, approx. 3.0-3.4 ppm). |

| ¹³C NMR | Aromatic carbons (approx. 110-160 ppm), Methoxy carbon (approx. 59 ppm), Methylene carbons (approx. 68-72 ppm). |

| IR (cm⁻¹) | Asymmetric NO₂ stretch (approx. 1520-1560), Symmetric NO₂ stretch (approx. 1345-1385), C-O-C stretch (approx. 1050-1150), Aromatic C-H stretch (approx. 3000-3100). |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺, [M+Na]⁺. For C₉H₁₁NO₃, the exact mass is 181.0739. |

Medicinal Chemistry and Drug Discovery

The nitroaromatic moiety is a key feature in several approved drugs, where it often acts as a bio-activatable prodrug. Under the hypoxic conditions found in many tumors and microbial infections, the nitro group can be enzymatically reduced to generate reactive nitroso and hydroxylamine species, which are cytotoxic.

Potential Therapeutic Applications:

-

Anticancer Agents: As a bioreductive prodrug targeting hypoxic solid tumors.

-

Antimicrobial Agents: Against anaerobic bacteria and certain parasites. The para-substituted analog, 1-(2-methoxyethyl)-4-nitrobenzene, has been noted as an intermediate for compounds with potential antimicrobial or anti-inflammatory activity.

-

Kinase Inhibitors: The scaffold could be functionalized to target specific enzyme active sites.

Logical Flow for a Drug Discovery Program:

Caption: A logical workflow for a drug discovery program starting from 1-(2-Methoxyethyl)-2-nitrobenzene.

Experimental Protocol: In Vitro Anticancer Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Primary Cytotoxicity Assay (MTT Assay): a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of 1-(2-Methoxyethyl)-2-nitrobenzene (e.g., 0.1 to 100 µM) for 72 hours. c. Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. e. Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Secondary Assays for Hit Compounds (IC₅₀ < 10 µM): a. Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells. b. Cell Cycle Analysis: Stain cells with propidium iodide and analyze the cell cycle distribution by flow cytometry. c. Migration Assay: Perform a wound-healing or transwell migration assay to assess the effect on cell motility.

Data Presentation: Template for In Vitro Screening Results

| Compound | Cell Line | IC₅₀ (µM) | Apoptosis Induction (% of Control) | Cell Cycle Arrest (Phase) |

| 1 | MCF-7 | Value | Value | G1/S/G2-M |

| 1 | A549 | Value | Value | G1/S/G2-M |

| 1 | HCT116 | Value | Value | G1/S/G2-M |

| 1 | HEK293 | Value | Value | G1/S/G2-M |

Materials Science and Organic Electronics

Nitroaromatic compounds can possess interesting optical and electronic properties. Their electron-deficient nature makes them potential candidates for use as n-type organic semiconductors. The methoxyethyl group could enhance solubility and processability, which are crucial for the fabrication of organic electronic devices.

Potential Applications:

-

Organic Light-Emitting Diodes (OLEDs): As electron-transport or host materials.

-

Organic Photovoltaics (OPVs): As acceptor materials in bulk heterojunction solar cells.

-

Sensors: The nitro group can act as a recognition site for certain analytes.

Hypothetical Signaling Pathway for Bioreductive Activation:

Caption: Hypothesized signaling pathway for the bioreductive activation of the compound leading to apoptosis.

Conclusion

1-(2-Methoxyethyl)-2-nitrobenzene represents a molecule of considerable scientific interest, positioned at the intersection of synthetic chemistry, medicinal chemistry, and materials science. Although direct research on this compound is sparse, its structural components suggest a high potential for discovery and innovation. The protocols and research frameworks outlined in this guide provide a comprehensive starting point for its exploration. Future research should focus on establishing an efficient synthesis, followed by a systematic evaluation of its biological activities and material properties. Such efforts are likely to uncover novel applications and contribute valuable knowledge to the broader scientific community.

Methodological & Application

Application Notes and Protocols: 1-(2-Methoxyethyl)-2-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyethyl)-2-nitrobenzene is a valuable intermediate in organic synthesis, primarily utilized in the construction of heterocyclic frameworks. The strategic positioning of the methoxyethyl chain ortho to the nitro group allows for facile intramolecular reactions following the reduction of the nitro functionality. This application note provides a comprehensive overview of the synthesis and primary application of 1-(2-Methoxyethyl)-2-nitrobenzene, focusing on its use as a precursor to N-methoxyethyl-2,3-dihydro-1,4-benzoxazine (a benzomorpholine derivative) through reductive cyclization. Detailed experimental protocols for its synthesis and subsequent transformation are presented, along with relevant quantitative data from analogous systems.

Introduction

Ortho-substituted nitroarenes are versatile building blocks in medicinal chemistry and materials science. The nitro group serves as a key functional handle that can be readily transformed into an amino group, which can then participate in a variety of subsequent reactions. In the case of 1-(2-Methoxyethyl)-2-nitrobenzene, the proximate methoxyethyl sidechain is ideally situated to undergo an intramolecular cyclization upon reduction of the nitro group, providing a straightforward entry into the benzomorpholine scaffold. Benzomorpholine and its derivatives are present in a range of biologically active compounds and are of significant interest in drug discovery.

Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene

The direct nitration of (2-methoxyethyl)benzene typically yields the para-isomer as the major product due to steric hindrance at the ortho position. A more regioselective synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene can be achieved through a two-step procedure starting from commercially available 2-(2-nitrophenyl)ethanol. This involves the etherification of the alcohol functionality.

Synthetic Pathway

Caption: Synthetic route to 1-(2-Methoxyethyl)-2-nitrobenzene.

Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene

Materials:

-

2-(2-Nitrophenyl)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(2-nitrophenyl)ethanol (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(2-Methoxyethyl)-2-nitrobenzene.

Expected Yield: Based on analogous etherification reactions, yields are typically in the range of 80-95%.

Application in Heterocyclic Synthesis: Reductive Cyclization

The primary application of 1-(2-Methoxyethyl)-2-nitrobenzene is in the synthesis of N-substituted benzomorpholine derivatives through reductive cyclization. The reduction of the nitro group to an amine is immediately followed by an intramolecular nucleophilic attack of the newly formed aniline onto the electrophilic carbon of the methoxyethyl side chain, leading to the formation of the heterocyclic ring.

Reductive Cyclization Pathway

Caption: Reductive cyclization of 1-(2-Methoxyethyl)-2-nitrobenzene.

Experimental Protocol: Synthesis of 4-Methyl-3,4-dihydro-2H-benzo[b][1][2]oxazine

Materials:

-

1-(2-Methoxyethyl)-2-nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) supply

-

Celite®

Procedure:

-

In a hydrogenation flask, dissolve 1-(2-Methoxyethyl)-2-nitrobenzene (1.0 eq.) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol% palladium).

-

Seal the flask and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 2-3 bar, but can also be performed at atmospheric pressure with a balloon) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

Quantitative Data Summary